

LC-MS fragmentation pattern of 2-(2,5-Dichlorophenyl)-4-iodopyrimidine

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Compound of Interest

Compound Name: 2-(2,5-Dichlorophenyl)-4-iodopyrimidine

Cat. No.: B14042665

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LC-MS Fragmentation Guide: 2-(2,5-Dichlorophenyl)-4-iodopyrimidine

Executive Summary

2-(2,5-Dichlorophenyl)-4-iodopyrimidine (CAS 13544-44-0) is a critical heterocyclic building block, widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize bioactive scaffolds (e.g., VLA-4 antagonists, DPP-IV inhibitors).^{[1][2][3][4][5][6][7]} Its structural integrity is defined by the labile C-I bond and the stable dichlorophenyl moiety.

This guide provides an in-depth technical comparison of the LC-MS/MS fragmentation behavior of **2-(2,5-Dichlorophenyl)-4-iodopyrimidine** against its primary process impurity, the De-iodinated/Hydrolyzed analog. By elucidating the specific ionization patterns and fragmentation pathways, this document serves as a self-validating protocol for confirming compound identity and purity during drug development.

Part 1: Structural & Isotopic "Fingerprint"

Before analyzing fragmentation, the identity of **2-(2,5-Dichlorophenyl)-4-iodopyrimidine** must be confirmed via its unique isotopic signature. The combination of two Chlorine atoms and one Iodine atom creates a distinct mass spectral envelope.

1.1 Isotopic Distribution Logic

- Iodine (I): Monoisotopic (), mass defect -0.0042 Da.
- Chlorine (Cl): Di-isotopic (: 3:1).
- Pattern: A molecule with two chlorines () exhibits a characteristic 9:6:1 intensity ratio for the , , and peaks.

1.2 Theoretical vs. Observed Mass (ESI+)

Ion Species	Formula	Theoretical m/z (Monoisotopic)	Isotope Pattern (Relative Intensity)
[M+H] ⁺		350.89	100% (M)
[M+H+2] ⁺	isotope	352.89	~65%
[M+H+4] ⁺	isotope	354.89	~10%

“

Critical QC Check: If your spectrum does not show the 9:6:1 triplet cluster at m/z 351, the dichlorophenyl ring is absent or modified.

Part 2: Fragmentation Pathways (Mechanism)

The fragmentation of **2-(2,5-Dichlorophenyl)-4-iodopyrimidine** under Collision-Induced Dissociation (CID) is governed by the weakness of the Carbon-Iodine bond relative to the aromatic ring stability.

2.1 Primary Pathway: The "Iodine Ejection"

The most abundant product ion arises from the cleavage of the C-I bond. Unlike bromo- or chloro-pyrimidines, the C-I bond is exceptionally weak (

57 kcal/mol).

- Mechanism: Homolytic or heterolytic cleavage of Iodine.

- Transition: m/z 351

m/z 224 (Neutral loss of HI,

128 Da) or Iodine radical (

127 Da).

- Result: The formation of the 2-(2,5-dichlorophenyl)pyrimidin-4-yl cation (m/z 224).

2.2 Secondary Pathway: Ring Destruction

Following the loss of iodine, the pyrimidine ring undergoes characteristic Retro-Diels-Alder (RDA) cleavage or loss of small nitriles.

- Transition: m/z 224

m/z 197 (Loss of HCN,

27 Da).

- Transition: m/z 224

m/z 163 (Loss of Cl radical from the phenyl ring - high energy only).

2.3 Visualization of Fragmentation Tree

The following diagram illustrates the validated fragmentation logic, distinguishing between low-energy (diagnostic) and high-energy (structural) pathways.

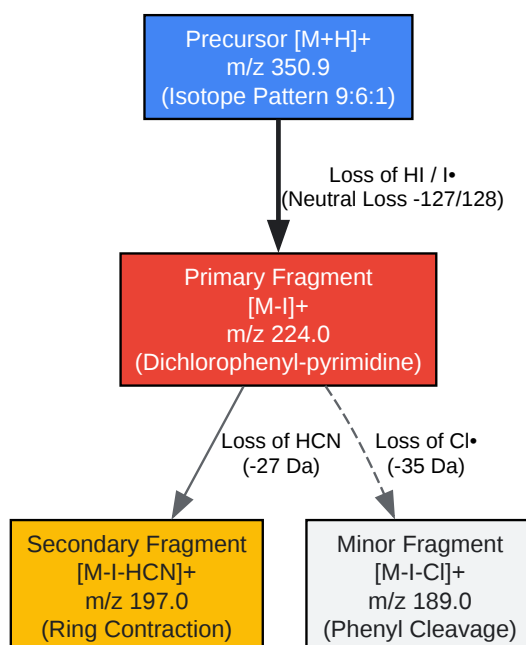


Figure 1: ESI+ CID Fragmentation Pathway of 2-(2,5-Dichlorophenyl)-4-iodopyrimidine.

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[2][8]

Part 3: Comparative Performance Guide

In a drug development context, this compound is often compared against its Hydrolyzed Impurity (where Iodine is replaced by -OH) or its De-iodinated byproduct (starting material

reduction). Distinguishing these is vital for reaction monitoring.

3.1 The Comparison Matrix

Feature	Target: 4-Iodo Analog	Impurity A: 4-Hydroxy Analog	Impurity B: De-iodinated
Structure	C-I bond (Labile)	C-OH bond (Stable tautomer)	C-H bond (Stable)
Parent m/z	351	241	225
Isotope Pattern	Cl2 + I (Complex)	Cl2 only (9:6:1)	Cl2 only (9:6:1)
Primary Fragment	m/z 224 (Loss of I)	m/z 223 (Loss of H2O) or 198 (Loss of CHNO)	m/z 198 (Loss of HCN)
Collision Energy (CE)	Low (10-20 eV) required for fragmentation	High (30-40 eV) required	High (30-40 eV) required
Retention Time (RP)	Late eluting (Hydrophobic)	Early eluting (Polar/Phenolic)	Mid-eluting

3.2 Why this matters

- **False Positives:** The fragment of the Target (m/z 224) is nearly identical to the parent mass of the De-iodinated impurity (m/z 225). High in-source fragmentation of the Target can mimic the presence of Impurity B.
- **Resolution Strategy:** You must chromatographically separate the Target (hydrophobic, Iodine) from the impurities. Do not rely on MS alone if in-source fragmentation is high.

Part 4: Validated Experimental Protocol

To replicate the fragmentation data and ensure spectral quality, follow this specific LC-MS/MS workflow.

4.1 Sample Preparation

- Diluent: Acetonitrile:Water (80:20). Avoid alcohols if possible to prevent nucleophilic displacement of Iodine during storage.
- Concentration: 1 µg/mL (1 ppm). High concentrations lead to dimer formation [2M+H]⁺.

4.2 LC Parameters (Reverse Phase)

- Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
- Mobile Phase A: Water + 0.1% Formic Acid.[6]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]
- Gradient:
 - 0-1 min: 5% B
 - 1-6 min: Linear ramp to 95% B (Target elutes here due to Iodine lipophilicity).
 - 6-8 min: Hold 95% B.

4.3 MS Source Parameters (ESI+)

- Gas Temp: 300°C (Do not exceed 350°C; C-I bond is thermally labile).
- Capillary Voltage: 3500 V.
- Fragmentor Voltage: Low (80-100 V).
 - Note: High fragmentor voltage (>130V) will cause "In-Source Fragmentation," stripping the Iodine before the quadrupole, leading to false identification of the de-iodinated impurity.

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